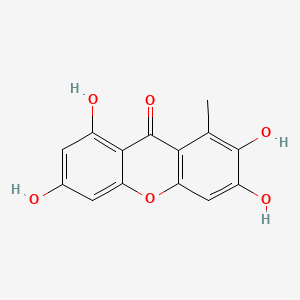

2,3,6,8-Tetrahydroxy-1-methylxanthone

Übersicht

Beschreibung

“2,3,6,8-Tetrahydroxy-1-methylxanthone” is a type of xanthone . It has been isolated from the marine fungus Arthrinium sp . It is also known as Anomalin A .

Synthesis Analysis

The synthesis of xanthones like “2,3,6,8-Tetrahydroxy-1-methylxanthone” involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

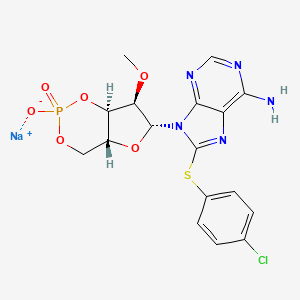

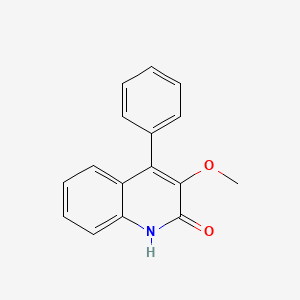

Molecular Structure Analysis

The molecular formula of “2,3,6,8-Tetrahydroxy-1-methylxanthone” is C14H10O6 . The structure is also known as xanthic acid or 3, 7-dihydropurine-2,6-dione .

Wissenschaftliche Forschungsanwendungen

Anti-Oxidant Properties

Xanthones have been found to exhibit anti-oxidant properties . This means that they can help protect cells from damage caused by free radicals, unstable molecules that can cause oxidative stress and contribute to aging and diseases like cancer.

Anti-Bacterial Activity

Another significant property of xanthones is their anti-bacterial activity . They can potentially be used in the development of new antibiotics, especially as resistance to existing antibiotics becomes a growing concern.

Anti-Malarial Applications

Xanthones have also shown anti-malarial properties . This could make them useful in the development of treatments for malaria, a disease that affects millions of people worldwide.

Anti-Tuberculosis Properties

Research has indicated that xanthones may have anti-tuberculosis properties . Tuberculosis is a serious infectious disease, and new treatments are continually needed to combat drug-resistant strains.

Cytotoxic Properties

Xanthones have been found to have cytotoxic properties . This means that they can kill cells, which could make them useful in the treatment of certain types of cancer.

Improved Pharmacological Activity

Xanthone glucosides, a significant branch of xanthones, may have improved characteristics such as solubility and pharmacological activity after glycosylation . This could potentially enhance the effectiveness of drugs based on these compounds.

Wirkmechanismus

Target of Action

The primary target of 2,3,6,8-Tetrahydroxy-1-methylxanthone is the protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .

Mode of Action

2,3,6,8-Tetrahydroxy-1-methylxanthone exerts its mechanism of action by binding to the catalytic domain of PKC , thereby preventing its activation and subsequent phosphorylation of target proteins . This inhibition of PKC activity leads to the disruption of various cellular signaling pathways involved in processes such as cell proliferation, differentiation, and apoptosis .

Biochemical Pathways

The biosynthesis of xanthones like 2,3,6,8-Tetrahydroxy-1-methylxanthone in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Result of Action

The inhibition of PKC activity by 2,3,6,8-Tetrahydroxy-1-methylxanthone disrupts various cellular signaling pathways. This disruption can affect processes such as cell proliferation, differentiation, and apoptosis . In addition, it has been reported that 2,3,6,8-Tetrahydroxy-1-methylxanthone exhibits significant antioxidant activity .

Action Environment

The action, efficacy, and stability of 2,3,6,8-Tetrahydroxy-1-methylxanthone can be influenced by various environmental factors. For instance, the production of xanthones in plants can be affected by environmental stressors such as drought, high salinity, and pathogen attack . .

Eigenschaften

IUPAC Name |

2,3,6,8-tetrahydroxy-1-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-5-11-10(4-8(17)13(5)18)20-9-3-6(15)2-7(16)12(9)14(11)19/h2-4,15-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBXGIBBOZOVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017507 | |

| Record name | Anomalin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6,8-Tetrahydroxy-1-methylxanthone | |

CAS RN |

548740-86-9 | |

| Record name | Anomalin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

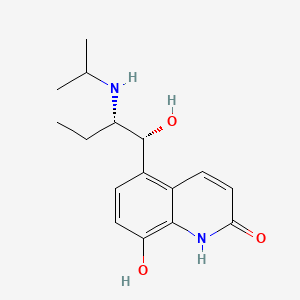

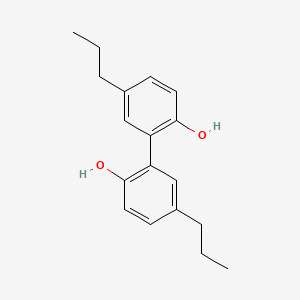

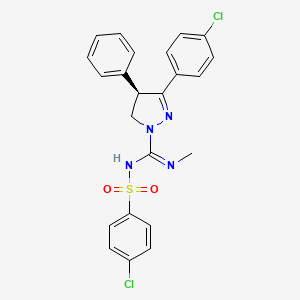

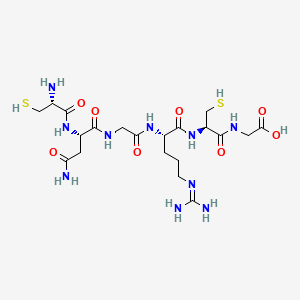

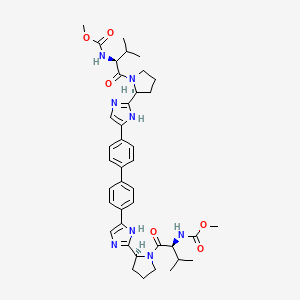

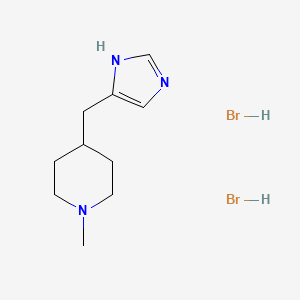

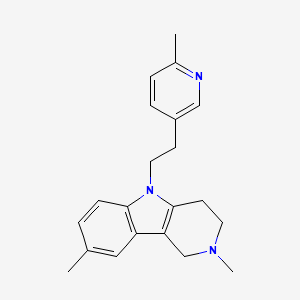

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol](/img/structure/B1663016.png)

![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)